molecular formula C12H19NO2 B8487069 1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione CAS No. 919082-97-6

1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione

Cat. No.: B8487069
CAS No.: 919082-97-6
M. Wt: 209.28 g/mol
InChI Key: YEYITRYDQBHTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione is a chemical compound built on the pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold in medicinal and synthetic chemistry. This specific alkenyl-substituted derivative is offered as a high-purity building block for research and development. The pyrrolidine-2,5-dione structure is a versatile precursor in the synthesis of diverse molecular hybrids. Research into similar hybrids has demonstrated significant potential in developing antitumor agents . For instance, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have shown remarkable cytotoxic effects and promising tumor regression in vivo, functioning through mechanisms such as cell cycle disruption and inhibition of anti-apoptotic proteins like Bcl-2 . Furthermore, this chemical class is actively investigated for its anticonvulsant properties . Original hybrid pyrrolidine-2,5-dione derivatives have displayed broad-spectrum activity in seizure models, with some candidates exhibiting a favorable safety profile and high metabolic stability . The scaffold's utility also extends to being a key intermediate in the synthesis of potential IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors , which are relevant in immuno-oncology research . As a synthetic intermediate, the 1-alkenyl substituent, as seen in the closely related compound 1-hex-1-enylpyrrolidine-2,5-dione, can facilitate further chemical transformations . Researchers can leverage this compound to explore new chemical spaces in drug discovery and material science. This product is intended for laboratory research purposes only.

Properties

CAS No.

919082-97-6

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-oct-1-enylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h7,10H,2-6,8-9H2,1H3

InChI Key

YEYITRYDQBHTEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CN1C(=O)CCC1=O

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolidine-2,5-dione, including 1-(Oct-1-EN-1-YL)pyrrolidine-2,5-dione, exhibit significant anticancer activity. These compounds function as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of L-tryptophan via the kynurenine pathway. By inhibiting IDO1, these compounds can enhance T-cell proliferation and reduce immune tolerance in tumor microenvironments, making them promising candidates for cancer immunotherapy .

Anticonvulsant Activity

A series of pyrrolidine-2,5-dione derivatives have been synthesized and tested for anticonvulsant properties. Studies have shown that these compounds demonstrate broad-spectrum activity in various animal seizure models. For example, one study reported that certain derivatives exhibited potent anticonvulsant effects in the maximal electroshock and pentylenetetrazole models, suggesting their potential use in treating epilepsy .

Anti-inflammatory Effects

Pyrrolidine-2,5-dione derivatives also display anti-inflammatory properties. They have been shown to modulate inflammatory responses by inhibiting specific protein kinases involved in the signaling pathways that lead to inflammation. This makes them valuable in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrrolidine derivatives against different cancer cell lines. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis in cancer cells through the modulation of IDO1 activity .

Case Study 2: Anticonvulsant Evaluation

In another investigation focused on anticonvulsant properties, researchers synthesized multiple pyrrolidine derivatives and assessed their efficacy using established seizure models. The findings revealed that some compounds not only provided effective seizure control but also exhibited a favorable safety profile compared to existing antiepileptic drugs .

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerIDO1 InhibitionEnhanced T-cell proliferation; reduced tumor growth
AnticonvulsantModulation of neurotransmitter pathwaysPotent activity in seizure models; safer than traditional AEDs
Anti-inflammatoryInhibition of protein kinasesReduced inflammatory markers in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(Oct-1-en-1-yl)pyrrolidine-2,5-dione, a comparative analysis is conducted with structurally related succinimide derivatives. Key compounds for comparison include:

1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione

  • Structure : Aromatic substitution with a 3-methoxyphenyl ethyl group.
  • Properties: The methoxy group enhances electron density, influencing binding interactions in biological systems (e.g., tyrosinase inhibition) . Higher molecular weight (C₁₃H₁₅NO₃; ~245.27 g/mol) compared to the octenyl derivative (C₁₂H₁₇NO₂; ~207.27 g/mol), which may reduce solubility in nonpolar solvents.
  • Applications : Demonstrated anticonvulsant activity in preclinical studies, attributed to the aromatic moiety’s ability to modulate neuronal ion channels .

1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione

  • Structure : Substituted with a phenylpropan-2-yl ketone group.
  • Increased electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., in cross-coupling reactions).
  • Applications : Used as a synthon in organic synthesis, particularly in the preparation of α,β-unsaturated ketones .

1-Bromopyrrolidine-2,5-dione (N-Bromosuccinimide, NBS)

  • Structure : Bromine atom attached to the nitrogen.
  • Properties :
    • Highly electrophilic bromine enables halogenation reactions (e.g., allylic bromination).
    • Lower lipophilicity (logP ~0.5) compared to the octenyl derivative (estimated logP ~2.1).
  • Applications : Widely used in radical and electrophilic bromination reactions .

Tabulated Comparison of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-(Oct-1-en-1-yl)pyrrolidine-2,5-dione C₁₂H₁₇NO₂ 207.27 Octenyl, succinimide Drug design, polymer chemistry
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione C₁₃H₁₅NO₃ 245.27 Methoxyphenyl, ethyl Anticonvulsant agents
1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione C₁₃H₁₃NO₃ 231.25 Phenylpropanonyl, ketone Organic synthesis
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ 177.99 Bromine, succinimide Halogenation reactions

Research Findings and Discussion

  • Reactivity : The octenyl derivative’s terminal double bond distinguishes it from saturated alkyl derivatives (e.g., 1-octylpyrrolidine-2,5-dione), enabling regioselective reactions such as epoxidation or hydrofunctionalization.
  • Biological Activity : Unlike aromatic derivatives (e.g., 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione), the octenyl compound’s lack of π-conjugation may limit direct interactions with enzyme active sites but could enhance bioavailability via improved lipid solubility .
  • Synthetic Utility: The compound’s balance of hydrophobicity and reactivity positions it as a candidate for surfactant-like applications or as a monomer in biodegradable polymers.

Preparation Methods

Direct N-Alkylation via Base-Mediated Substitution

The most straightforward approach involves alkylation of pyrrolidine-2,5-dione’s nitrogen atom using oct-1-en-1-yl bromide. Pyrrolidine-2,5-dione, though less nucleophilic than secondary amines, can be deprotonated under strongly basic conditions to form an amide anion, which subsequently undergoes nucleophilic substitution with alkyl halides.

Procedure :

  • Pyrrolidine-2,5-dione (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Sodium hydride (1.2 equiv) is added at 0°C to generate the sodium amide intermediate.

  • Oct-1-en-1-yl bromide (1.1 equiv) is introduced dropwise, and the mixture is stirred at 60°C for 12–24 hours.

  • The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography.

Key Considerations :

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance ionic intermediate stability.

  • Base : NaH or potassium tert-butoxide (t-BuOK) are preferred for effective deprotonation.

  • Yield : Reported yields for analogous N-alkylations of pyrrolidine-2,5-dione derivatives range from 45% to 68%.

Limitations :

  • Competing O-alkylation may occur if the nitrogen is insufficiently activated.

  • Steric hindrance from the octenyl group can reduce reaction efficiency.

Cyclization of N-Octenyl Succinamic Acid

Synthesis of N-Octenyl Succinamic Acid

This method involves synthesizing the precursor N-octenyl succinamic acid, followed by cyclodehydration to form the pyrrolidine-2,5-dione ring.

Step 1: Acylation of Oct-1-en-1-amine

  • Succinic anhydride (1.0 equiv) is reacted with oct-1-en-1-amine (1.0 equiv) in acetic acid at 70°C for 4 hours.

  • The crude product is washed with diethyl ether to yield N-octenyl succinamic acid.

Step 2: Cyclodehydration Using Hexamethyldisilazane (HMDS)

  • N-Octenyl succinamic acid (1.0 equiv) is suspended in benzene.

  • HMDS (2.0 equiv) is added, and the mixture is refluxed for 6–8 hours.

  • The reaction is cooled, filtered, and the solvent evaporated to isolate 1-(oct-1-en-1-yl)pyrrolidine-2,5-dione.

Yield Optimization :

  • Temperature : Reflux conditions (80–100°C) are critical for complete cyclization.

  • Catalyst : HMDS acts as both a dehydrating agent and a base, facilitating intramolecular amide bond formation.

Advantages :

  • High regioselectivity due to the rigidity of the succinamic acid intermediate.

  • Scalability for bulk synthesis.

Mitsunobu Reaction for N-Substitution

Coupling of 4-Hydroxypyrrolidine-2,5-dione with Oct-1-en-1-ol

The Mitsunobu reaction offers an alternative route for introducing the octenyl group via nucleophilic substitution of a hydroxylated pyrrolidine precursor.

Procedure :

  • 4-Hydroxypyrrolidine-2,5-dione (1.0 equiv), oct-1-en-1-ol (1.2 equiv), and triphenylphosphine (1.5 equiv) are dissolved in THF.

  • Diethyl azodicarboxylate (DEAD, 1.5 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 24 hours, followed by solvent evaporation and purification via silica gel chromatography.

Mechanistic Insights :

  • The Mitsunobu reaction proceeds via a redox process, converting the hydroxyl group into a better-leaving group through intermediate phosphonium salt formation.

  • Stereochemistry at the reaction site is inverted, though this is inconsequential for achiral products like 1-(oct-1-en-1-yl)pyrrolidine-2,5-dione.

Yield : 50–65% for analogous Mitsunobu couplings of pyrrolidine derivatives.

Challenges :

  • Requires pre-synthesis of 4-hydroxypyrrolidine-2,5-dione, which adds steps to the overall process.

  • Triphenylphosphine oxide byproduct complicates purification.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
N-Alkylation 45–68%Straightforward, minimal stepsCompeting O-alkylation, moderate yields
Cyclization 60–75%High regioselectivity, scalableRequires HMDS, extended reaction times
Mitsunobu Reaction 50–65%Stereochemical controlPrecursor synthesis, byproduct removal

Emerging Techniques :

  • Catalytic Metathesis : Ring-opening cross-metathesis (ROCM) of low-strain cycloolefins (e.g., cyclooctene) with electron-deficient alkenes could theoretically yield diene intermediates for subsequent functionalization. However, this approach remains unexplored for pyrrolidine-2,5-diones.

  • Enzymatic Synthesis : Biocatalytic methods using lipases or transaminases may offer greener alternatives but require further investigation.

Mechanistic and Kinetic Considerations

Alkylation Kinetics

The rate of N-alkylation is influenced by:

  • Base Strength : Stronger bases (e.g., NaH) increase amide anion concentration, accelerating substitution.

  • Solvent Polarity : Higher polarity stabilizes ionic intermediates, enhancing reaction rates.

Cyclization Thermodynamics

Cyclodehydration via HMDS is entropy-driven, favoring ring formation due to the release of hexamethyldisiloxane as a byproduct . The reaction equilibrium shifts toward the product under reflux conditions.

Q & A

Basic: How can I optimize the synthesis of 1-(Oct-1-en-1-yl)pyrrolidine-2,5-dione in a laboratory setting?

Methodological Answer:

  • Reaction Setup : Use a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate. Heat the mixture at 150°C under inert conditions (e.g., nitrogen) to minimize side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel plates, UV visualization). A typical Rf value for the product should be compared against starting materials (e.g., 2-fluorobenzaldehyde in had Rf ~0.5 in ethyl acetate/hexane) .
  • Workup : After cooling, extract the product with ethyl acetate (3×60 mL), wash with ammonium chloride to remove residual base, dry over MgSO₄, and concentrate under reduced pressure .
  • Yield Improvement : Adjust stoichiometry (e.g., 1.1 equiv. of octenylating agent) and ensure anhydrous conditions to enhance efficiency.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Use DMSO-d₆ as a solvent. Key signals include δ ~10.0 (s, C=O), δ 5.3–5.7 (m, octenyl CH₂=CH), and δ 3.3–3.5 (m, pyrrolidine protons). Compare to analogous structures (e.g., δ 10.01 for C=O in ) .
  • Elemental Analysis : Confirm %N (e.g., calculated 7.99% for C₁₁H₁₃NO in ; deviations >0.5% indicate impurities) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺. Expected m/z for C₁₂H₁₇NO₂: 223.12.

Basic: How should I assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the pyrrolidine-dione ring under acidic/basic conditions) .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures. Avoid storage above 40°C, as per Safety Data Sheet guidelines for similar compounds .
  • Light Sensitivity : Store in amber vials; UV-vis spectroscopy can detect photooxidation (λmax shifts >5 nm indicate instability).

Basic: What strategies mitigate solubility issues during in vitro assays?

Methodological Answer:

  • Solvent Screening : Test DMSO, ethanol, or PEG-400 for initial dissolution. For aqueous buffers, use co-solvents (≤10% v/v DMSO) to maintain solubility without denaturing proteins .
  • Surfactants : Add Tween-80 (0.1% w/v) for lipophilic compounds. Confirm compatibility with assay reagents (e.g., no precipitation in PBS).
  • Sonication : Brief sonication (10–15 min) enhances dispersion in aqueous media.

Basic: How should I resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Repeat Analysis : Ensure sample purity via column chromatography (silica gel, ethyl acetate/hexane gradient). Impurities <95% skew NMR integration .
  • 2D NMR : Use HSQC or COSY to assign ambiguous signals (e.g., distinguish pyrrolidine protons from octenyl CH₂).
  • Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian) .

Advanced: What enantioselective methods are viable for synthesizing chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Employ Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts for asymmetric alkylation. Optimize ee via HPLC with a chiral column (e.g., Chiralpak AD-H) .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures. Monitor enantiomeric excess (ee >90%) via polarimetry .
  • Dynamic Kinetic Resolution : Combine Pd-catalyzed allylic substitution with enzymatic catalysis for high stereocontrol .

Advanced: How can I elucidate the reaction mechanism of its nucleophilic addition reactions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-vis to track intermediate formation (e.g., enolate species). Vary nucleophile concentration to determine rate laws .
  • Isotopic Labeling : Introduce ¹⁸O at the carbonyl to trace nucleophilic attack sites via MS/MS fragmentation .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies (e.g., ΔG‡ <20 kcal/mol favors pathway) .

Advanced: How do I integrate computational design with experimental synthesis?

Methodological Answer:

  • Reaction Path Search : Use GRRM or Gaussian to identify low-energy pathways. Validate with microkinetic models (e.g., Eyring equation for rate prediction) .
  • High-Throughput Screening : Couple robotic liquid handlers with DFT-predicted conditions (e.g., solvent/base pairs) to optimize yield .
  • Feedback Loop : Refine computational parameters using experimental NMR/XRD data (e.g., adjust dielectric constant in solvation models) .

Advanced: What factors govern regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : Use Hammett σ values to predict substituent directing (e.g., electron-withdrawing groups favor β-position attack) .
  • Steric Maps : Generate Connolly surfaces (e.g., PyMol) to visualize steric hindrance at α vs. β positions .
  • Competitive Experiments : Compare product ratios under varying electrophile concentrations (e.g., Br₂ vs. I₂) to isolate electronic/steric contributions .

Advanced: How can cross-disciplinary approaches enhance its application in drug discovery?

Methodological Answer:

  • Bioisostere Design : Replace pyrrolidine-dione with thiazolidinedione using molecular docking (AutoDock Vina) to maintain target binding (e.g., kinase inhibition) .
  • Toxicology Profiling : Combine zebrafish embryo assays (LC₅₀) with machine learning models (e.g., Random Forest) to predict in vivo toxicity .
  • Formulation Screening : Use AI-driven platforms (e.g., COMSOL Multiphysics) to simulate drug release kinetics from polymer matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.